2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol
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Overview
Description
2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol is an organic compound with a complex structure that includes a piperidine ring substituted with a benzyl group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol typically involves the reaction of 1-benzylpiperidine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-ylamine: Similar structure but lacks the hydroxyl group.
3-(1-Benzylpiperidin-4-yl)propan-1-ol: Similar structure but with different substitution patterns.
Uniqueness
2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13(12-18)16-15-8-5-9-17(11-15)10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16,18H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZHUUSXTOOWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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